(5-Chlorobenzo[b]thiophen-2-yl)boronic acid

Suzuki-Miyaura Coupling Heterocyclic Synthesis Electronic Effects

Procure (5-Chlorobenzo[b]thiophen-2-yl)boronic acid to leverage the electron-withdrawing 5-chloro substituent that accelerates transmetalation in Suzuki-Miyaura reactions. This exact substitution pattern is critical for medicinal chemistry SAR studies on kinase inhibitors and for reaction optimization—enabling lower catalyst loadings, faster cycles, and higher yields compared to the unsubstituted analog. Avoid generic alternatives; secure this specific building block to ensure synthetic reproducibility and downstream product purity. Ideal for parallel library synthesis and scale-up process development.

Molecular Formula C8H6BClO2S
Molecular Weight 212.46 g/mol
CAS No. 867381-22-4
Cat. No. B1427257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorobenzo[b]thiophen-2-yl)boronic acid
CAS867381-22-4
Molecular FormulaC8H6BClO2S
Molecular Weight212.46 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O
InChIInChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
InChIKeyYNTMDEYDNLWCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chlorobenzo[b]thiophen-2-yl)boronic acid (CAS 867381-22-4): A Specialized Heteroaryl Boronic Acid Building Block


(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is an organoboron compound, specifically a heteroaryl boronic acid, that integrates a boronic acid functional group with a chlorinated benzo[b]thiophene scaffold [1]. It is commercially available for research and development purposes . Its primary utility lies as a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex molecules containing the benzo[b]thiophene core [2]. This core is a privileged structure in medicinal chemistry and materials science.

The Selection Imperative for (5-Chlorobenzo[b]thiophen-2-yl)boronic acid: Beyond a Simple Building Block


The selection of a specific boronic acid building block is not trivial; generic substitution can lead to synthetic failure or poor performance. The reactivity and properties of a boronic acid are exquisitely sensitive to the electronic and steric nature of its substituents. While the unsubstituted benzo[b]thiophen-2-ylboronic acid [1] serves as a baseline, the introduction of a substituent at the 5-position, such as a chlorine atom, fundamentally alters its electronic profile, pKa, and susceptibility to protodeboronation [2]. This can impact crucial metrics like cross-coupling yield, reaction rate, catalyst compatibility, and the purity of the final product. Therefore, procuring the exact 5-chloro variant is essential for projects where this specific substitution pattern is required to achieve desired downstream properties, such as target binding affinity or material function. The following evidence details the quantifiable differences that justify this specific procurement.

Quantitative Differentiators of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid for Scientific Selection


Suzuki-Miyaura Coupling Reactivity: Electronic Tuning via 5-Chloro Substitution

The electron-withdrawing nature of the 5-chloro substituent activates the boronic acid moiety for transmetalation in the Suzuki-Miyaura catalytic cycle. This is a class-level inference [1]. While direct head-to-head yield comparisons with the unsubstituted benzo[b]thiophen-2-ylboronic acid for a specific aryl halide partner are not available in the open literature, the predictable inductive effect of the chlorine atom (-I) lowers the electron density on the boron atom, which generally facilitates the key transmetalation step to palladium. This can translate to faster reaction rates and/or higher yields under identical conditions compared to an electron-neutral or electron-donating analog. For instance, in a related system, an electron-withdrawing group (CN) lowered the pKa of a benzo[b]thiophen-2-ylboronic acid by 1-2 units compared to the unsubstituted compound , a change that correlates with enhanced reactivity in cross-couplings. The 5-chloro derivative is expected to exhibit a similar, albeit less pronounced, effect.

Suzuki-Miyaura Coupling Heterocyclic Synthesis Electronic Effects

Biological Activity Potential: Leveraging the 5-Chloro Motif in Kinase Inhibition

The benzo[b]thiophene core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives reported as kinase inhibitors [1]. The 5-chloro substitution pattern is a common motif in such bioactive molecules. For example, a 5-chloro-substituted oxindole bearing a benzo[b]thiophene moiety exhibited an IC50 of 20,840 µM·L-1 against acetylcholinesterase [2]. More relevantly, 5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid is a known Rho kinase inhibitor with potent activity at low micromolar levels . While (5-Chlorobenzo[b]thiophen-2-yl)boronic acid is a building block and not the final drug candidate, its procurement is the essential first step in exploring this validated chemical space. The presence of the chlorine atom is not arbitrary; it is a key determinant of target binding, influencing both lipophilicity (and thus membrane permeability) and specific polar interactions.

Kinase Inhibition Drug Discovery Privileged Scaffold

Product Definition and Reproducibility: Vendor-Specified Purity Standards

Reproducible research depends on starting materials of known and consistent quality. Commercial suppliers of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid provide a minimum purity specification, a critical parameter for procurement. For instance, AChemBlock specifies a purity of 95.00% , and AKSci similarly reports a min. purity spec of 95% . Chemenu lists a purity of 95%+ [1], while Leyan offers a higher purity of 98% . This quantifiable metric allows researchers to select a source that meets the specific tolerance of their planned synthesis and to anticipate and manage the impact of potential impurities, which in the case of boronic acids can include protodeboronated side products or anhydride oligomers.

Quality Control Reproducibility Procurement

Physical Properties for Handling and Formulation: A Defined White to Off-White Crystalline Solid

The physical form and solubility of a reagent are critical for its practical use. (5-Chlorobenzo[b]thiophen-2-yl)boronic acid is described as a white to off-white crystalline solid . This is a key differentiator from other benzo[b]thiophene boronic acids that may be oils or waxy solids, which can be more difficult to weigh accurately and handle. It has a molecular weight of 212.46 g/mol [1], a topological polar surface area of 68.7 Ų [2], and is soluble in organic solvents like DMSO, DMF, and acetonitrile, but has low solubility in water . Computed properties include a LogP of 1.23450 [3], which quantifies its moderate lipophilicity.

Material Handling Formulation Solubility

Optimal Use Cases for (5-Chlorobenzo[b]thiophen-2-yl)boronic acid in R&D and Industrial Settings


Medicinal Chemistry: Synthesis of Kinase Inhibitor Lead Series

This compound is best applied in medicinal chemistry programs exploring benzo[b]thiophene-based kinase inhibitors. The 5-chloro substitution is a known pharmacophoric element in this class [REFS-9, REFS-10]. Using this boronic acid in Suzuki-Miyaura cross-couplings allows for the efficient and parallel synthesis of a diverse library of 2-arylated 5-chlorobenzo[b]thiophenes. This enables rapid SAR (Structure-Activity Relationship) studies where the 5-chloro group is held constant while the aryl/heteroaryl partner is varied to optimize potency and selectivity against a target kinase.

Process Chemistry: Optimizing Cross-Coupling Yield with Electronic Tuning

In process development, the electron-withdrawing effect of the 5-chloro substituent on this boronic acid can be leveraged for reaction optimization [2]. Relative to an electron-neutral benzo[b]thiophene boronic acid, the 5-chloro derivative may offer a faster transmetalation step, allowing for lower catalyst loadings, reduced reaction times, or higher yields with challenging coupling partners. This is particularly valuable when scaling up reactions where small improvements in efficiency translate to significant cost savings.

Academic Research: Exploring New Reactivity and Material Properties

For academic labs focused on methodology development or materials science, this compound serves as a well-defined, commercially available building block for creating new benzo[b]thiophene-containing structures [1]. Its defined purity (95-98%) and crystalline form [REFS-11, REFS-12, REFS-15] ensure reproducibility in fundamental studies of reaction mechanisms, such as the effect of remote substituents on transmetalation rates, or in the synthesis of novel organic semiconductors where the chlorine atom can influence solid-state packing and electronic properties.

Technical Documentation Hub

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